molecular formula C17H20N4O3 B2688029 2-methoxy-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide CAS No. 1797718-05-8

2-methoxy-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide

カタログ番号: B2688029
CAS番号: 1797718-05-8
分子量: 328.372
InChIキー: NUMLOAITACWJOR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-methoxy-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide, also known as GSK-J4, is a small molecule inhibitor that has been developed to target the enzymatic activity of the histone demethylase JMJD3. JMJD3 is involved in the regulation of gene expression and plays a crucial role in the development and progression of various diseases, including cancer, inflammation, and neurodegenerative disorders.

科学的研究の応用

Synthesis of Novel Compounds

Research has shown the synthesis of novel compounds, such as benzodifuranyl derivatives, triazines, oxadiazepines, and thiazolopyrimidines, derived from natural compounds like visnaginone and khellinone. These compounds have been explored for their anti-inflammatory and analgesic properties. For instance, certain derivatives demonstrated significant inhibitory activity on COX-2 selectivity, showcasing potential as therapeutic agents in managing pain and inflammation (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Potential PET Agents for Parkinson's Disease

Another significant application involves the synthesis of [11C]HG-10-102-01, a compound evaluated as a potential PET agent for imaging LRRK2 enzyme activity in Parkinson's disease. This research underscores the compound's applicability in developing diagnostic tools for neurodegenerative diseases (Wang, Gao, Xu, & Zheng, 2017).

Renin Inhibitors for Hypertension

Benzimidazole derivatives have been identified as potent, orally active renin inhibitors, aiming to improve the pharmacokinetic profile for hypertension management. Modifications in the structure of these compounds enhanced their renin inhibitory activity, offering insights into the development of new hypertension therapies (Tokuhara et al., 2018).

Cancer Therapy Agents

The compound MGCD0103, characterized as N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, has been discovered as an isotype-selective HDAC inhibitor with the potential for treating cancer. It selectively inhibits HDACs 1-3 and 11, demonstrating antitumor activity in vivo and highlighting its promise as an anticancer drug (Zhou et al., 2008).

Gastroprokinetic Activity

Research into the gastroprokinetic activity of N-(4-amino-5-chloro-2-methoxyphenyl)-4-benzyl-2-morpholineacetamide and related compounds has shown significant results. These compounds have been evaluated for their effects on gastric emptying, offering potential therapeutic applications in treating gastrointestinal motility disorders (Kalo, Morie, Yoshida, Fujiwara, & Kon, 1995).

特性

IUPAC Name

2-methoxy-N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c1-23-14-5-3-2-4-13(14)17(22)19-12-15-18-7-6-16(20-15)21-8-10-24-11-9-21/h2-7H,8-12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUMLOAITACWJOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCC2=NC=CC(=N2)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。